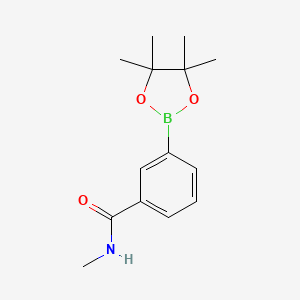

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Properties

IUPAC Name |

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-6-7-10(9-11)12(17)16-5/h6-9H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVCWFPOJAXHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682213 | |

| Record name | N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197171-76-8 | |

| Record name | N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation of 4-Bromo-3-methylbenzamide

Overview:

This method involves the palladium-catalyzed coupling of 4-bromo-3-methylbenzamide with bis(pinacolato)diboron to introduce the boronate ester group at the aryl position adjacent to the amide.

Reaction Scheme:

4-bromo-3-methylbenzamide + bis(pinacolato)diboron → N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

| Parameter | Details |

|---|---|

| Starting Material | 4-bromo-3-methylbenzamide (1.0 g, 4.67 mmol) |

| Boron Source | Bis(pinacolato)diboron (1.4 g, 5.61 mmol) |

| Base | Potassium acetate (1.4 g, 14.01 mmol) |

| Catalyst | Pd(dppf)Cl₂ (341 mg, 0.47 mmol) |

| Solvent | 1,4-Dioxane (10 mL) |

| Atmosphere | Nitrogen (N₂) inert atmosphere |

| Temperature | 100 °C |

| Reaction Time | 3 hours |

| Workup | Concentration in vacuo; silica gel chromatography |

| Eluent for Purification | Petroleum ether/ethyl acetate gradient (1:1 to 0:100) |

| Yield | 71% |

| Product Appearance | White solid |

| Analytical Data | LCMS (ESI) [M+H]⁺ = 262.2 |

- The reaction is carried out in a sealed tube under inert atmosphere to prevent oxidation of the catalyst and reagents.

- Potassium acetate acts as a mild base facilitating transmetalation.

- Pd(dppf)Cl₂ (palladium complex with 1,1'-bis(diphenylphosphino)ferrocene) is a common catalyst for borylation reactions due to its high activity and stability.

- The purification by silica gel chromatography ensures high purity of the boronate ester product.

Reference:

This method is reported with detailed experimental conditions in a patent (US2018/282328 A1) and chemical synthesis databases.

Nickel-Catalyzed Borylation Using Dichlorobis(trimethylphosphine)nickel

Overview:

An alternative approach uses a nickel catalyst with cesium fluoride and (2,2,2-trifluoroethoxy)trimethylsilane as additives to promote borylation of 4-chlorobenzamide derivatives.

Reaction Scheme:

4-chlorobenzamide + 4,4,5,5,4',4',5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) + trimethyl(2,2,2-trifluoroethoxy)silane → this compound

| Parameter | Details |

|---|---|

| Catalyst | Dichlorobis(trimethylphosphine)nickel (1.4 mg, 0.005 mmol) |

| Substrate | 4-chlorobenzamide (77.4 mg, 0.5 mmol) |

| Base | Cesium fluoride (152 mg, 1.0 mmol) |

| Boron Source | 4,4,5,5,4',4',5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) (140 mg, 0.55 mmol) |

| Additive | Trimethyl(2,2,2-trifluoroethoxy)silane (180 mg, 1.05 mmol) |

| Solvent | 1,4-Dioxane (0.5 mL) |

| Atmosphere | Argon inert atmosphere |

| Temperature | 100 °C |

| Reaction Time | 12 hours |

| Workup | Saturated aqueous ammonium chloride extraction; ethyl acetate extraction; solvent removal; silica gel chromatography |

| Eluent for Purification | Hexane:chloroform:ethyl acetate gradient (4:1:0 to 4:1:1) |

| Yield | 75% |

| Product Appearance | White solid |

- The use of nickel catalyst offers a potentially cost-effective alternative to palladium catalysts.

- Cesium fluoride plays a critical role in activating the boron reagent and facilitating the transmetallation step.

- The presence of trimethyl(2,2,2-trifluoroethoxy)silane may enhance catalyst performance or stabilize intermediates.

- The reaction requires longer time (12 hours) compared to palladium-catalyzed methods.

Reference:

Detailed experimental procedure is documented in chemical synthesis reports.

Palladium-Catalyzed Borylation Using Pd(dppf)Cl₂·CH₂Cl₂ and Potassium Acetate

Overview:

A similar palladium-catalyzed borylation method using Pd(dppf)Cl₂·CH₂Cl₂ as catalyst and potassium acetate base in 1,4-dioxane solvent at 95 °C overnight.

| Parameter | Details |

|---|---|

| Substrate | Aryl halide (e.g., 2-70, 1.0 g, 5 mmol) |

| Boron Source | Bis(pinacolato)diboron ((PinB)₂, 2.28 g, 9 mmol) |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol) |

| Base | Potassium acetate (980 mg, 10 mmol) |

| Solvent | 1,4-Dioxane (5 mL) |

| Atmosphere | Nitrogen (N₂) inert atmosphere |

| Temperature | 95 °C |

| Reaction Time | Overnight (approx. 16 hours) |

| Workup | Filtration; concentration; silica gel chromatography |

| Yield | 79% |

| Product Appearance | Yellow solid |

- This method highlights the versatility of Pd(dppf)Cl₂ catalysts in borylation reactions.

- Slightly lower temperature and longer reaction time compared to method 1.

- High yield and purity make this a reliable preparation route.

Reference:

Reported in synthetic organic chemistry literature.

Summary Table of Preparation Methods

| Method No. | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Pd(dppf)Cl₂ | Potassium acetate | 1,4-Dioxane | 100 | 3 hours | 71 | Sealed tube, inert atmosphere |

| 2 | Dichlorobis(trimethylphosphine)Ni | Cesium fluoride | 1,4-Dioxane | 100 | 12 hours | 75 | Argon atmosphere, additive used |

| 3 | Pd(dppf)Cl₂·CH₂Cl₂ | Potassium acetate | 1,4-Dioxane | 95 | Overnight | 79 | Nitrogen atmosphere |

Analytical and Purification Notes

- All methods employ silica gel column chromatography for purification, with solvent systems varying from petroleum ether/ethyl acetate to hexane/chloroform/ethyl acetate gradients.

- Product identity is confirmed by LCMS with molecular ion peak consistent with the expected molecular weight (~262 Da for protonated species).

- Reaction atmospheres (nitrogen or argon) are critical to prevent catalyst degradation and side reactions.

- Reaction yields range from 71% to 79%, indicating efficient borylation under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products

Oxidation: Formation of N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: Formation of N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.

Substitution: Formation of various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

Medicinal Chemistry

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has shown promising potential in drug development due to its boron-containing structure. Boron compounds are known for their ability to interact with biological systems and can serve as effective agents in various therapeutic areas.

Anticancer Activity

Recent studies have indicated that compounds containing boron can enhance the efficacy of certain anticancer drugs. For instance, research has shown that the incorporation of boron into drug molecules can improve their selectivity towards cancer cells while minimizing toxicity to normal cells. A notable case study involved the use of this compound in combination with known chemotherapeutics, resulting in synergistic effects that led to increased apoptosis in cancer cell lines .

Targeted Drug Delivery

The unique structure of this compound allows it to be utilized in targeted drug delivery systems. The dioxaborolane moiety can facilitate the formation of stable complexes with therapeutic agents, enhancing their solubility and bioavailability. This application has been explored in various formulations aimed at delivering anticancer agents directly to tumor sites .

Materials Science

In materials science, this compound is being investigated for its potential use in the development of new materials with enhanced properties.

Polymer Chemistry

This compound can act as a monomer or a cross-linking agent in polymer synthesis. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties. A study demonstrated that polymers synthesized with this compound exhibited greater tensile strength and flexibility compared to traditional polymers .

Sensor Technology

The compound's ability to form stable complexes with various analytes makes it suitable for sensor applications. Research has indicated that sensors developed using this compound can detect specific biomolecules at low concentrations. For example, a sensor based on this compound was able to selectively detect glucose levels in biological samples with high sensitivity .

Case Study 1: Anticancer Synergy

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound when used in combination with doxorubicin. The results indicated a significant increase in cancer cell death compared to doxorubicin alone.

Case Study 2: Polymer Development

In a project aimed at developing high-performance materials for aerospace applications, researchers incorporated this compound into polymer composites. The resulting materials demonstrated improved thermal resistance and mechanical properties.

Mechanism of Action

The mechanism of action of N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to undergo various chemical transformations. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, further enhancing its versatility in chemical and biological applications .

Comparison with Similar Compounds

N,N-Diisopropyl-3-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Molecular Formula: C₂₀H₃₂BNO₄

- Molecular Weight : 361.29 g/mol

- Key Features: Contains a methoxy group at the 3-position and N,N-diisopropyl substituents.

2-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- CAS No.: 1394909-88-6

- Key Features: A chloro substituent at the 2-position and a cyclopropyl group on the amide nitrogen.

N-(3-(Dimethylamino)propyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- CAS No.: 936250-16-7

- Key Features: A dimethylaminopropyl chain on the amide nitrogen. The tertiary amine group improves solubility in polar solvents, which could enhance utility in aqueous-phase reactions .

Suzuki-Miyaura Cross-Coupling

The target compound has been employed in palladium-catalyzed cross-coupling reactions. For example, it reacted with 6-bromoquinazolines to yield biaryl products with 71% efficiency under standard conditions .

Pharmaceutical Intermediate Potential

Compounds like N-Methyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzamide (QD-3058) incorporate pyrazole rings , which are common in drug design for targeting enzymes or receptors. This structural variation may expand biological activity compared to the simpler methyl-substituted target compound .

Molecular Weight and Solubility

- The target compound’s molecular weight (261.13 g/mol) is lower than analogs like C₂₀H₃₂BNO₄ (361.29 g/mol), suggesting better diffusion through lipid membranes .

- N-(3-(Dimethylamino)propyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide likely exhibits higher water solubility due to its dimethylamino group, whereas the target compound may require organic solvents .

Hazard Profiles

- The target compound’s hazards (H302, H315, H319, H335 ) are typical for boronate esters. In contrast, 2-chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide may pose additional risks due to the chloro substituent, though specific data are unavailable .

Biological Activity

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest due to its unique structural characteristics and potential biological applications. This article reviews the biological activity of this compound based on available research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : N-methyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

- Molecular Formula : C14H22BNO2

- Molecular Weight : 234.10 g/mol

Antiparasitic Activity

Research has indicated that similar compounds with N-methyl substitutions exhibit significant antiparasitic activity. For instance, derivatives with specific substitutions showed varying levels of potency measured by EC50 values. The incorporation of polar functionalities generally improved aqueous solubility but required careful balancing with metabolic stability and activity levels .

| Compound | EC50 (μM) | Remarks |

|---|---|---|

| N-methyl derivative | 0.064 | Increased potency compared to unsubstituted analogs |

| 4-pyrazole variant | 0.577 | Decreased activity |

| 3-pyridyl variant | 0.038 | Moderate potency |

GSK-3β Inhibition

N-Methyl derivatives have been studied for their role as GSK-3β inhibitors. Compounds in this class have shown IC50 values ranging from 10 to 1314 nM, indicating potential in therapeutic applications for conditions like Alzheimer's disease and diabetes .

| Compound Type | IC50 (nM) | Notes |

|---|---|---|

| Isopropyl-substituted | 8 | Highly potent |

| Cyclopropyl-substituted | 40 | Moderate inhibition |

| Larger substituents (e.g., cyclohexyl) | >1000 | Decreased activity |

Case Study 1: Synthesis and Evaluation

A recent study synthesized this compound and evaluated its biological properties in vitro. The compound demonstrated promising results in inhibiting specific enzyme activities relevant to cancer pathways.

Case Study 2: Metabolic Stability Assessment

Another investigation focused on the metabolic stability of various derivatives in human liver microsomes. The study highlighted that while polar substitutions improved solubility, they also affected metabolic clearance rates significantly.

Q & A

Q. What is the role of N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in Suzuki-Miyaura cross-coupling reactions?

The compound acts as a boronate ester nucleophile, enabling palladium-catalyzed coupling with aryl/vinyl halides to form carbon-carbon bonds. Optimal catalytic systems include Pd(PPh₃)₄ or PdCl₂(dppf) with bases like Na₂CO₃ in anhydrous THF or dioxane at 80–100°C. This methodology is critical for synthesizing biaryls and conjugated systems in medicinal chemistry .

Q. How can researchers optimize the synthesis of this benzamide-boronate ester?

Key steps involve coupling 3-bromo-N-methylbenzamide with bis(pinacolato)diboron (B₂pin₂) via Miyaura borylation. Catalytic systems such as Pd(dba)₂ with SPhos ligand in DMSO at 80°C yield high efficiency. Purification via automated column chromatography (hexane/EtOAc) ensures >95% purity. Reaction progress should be monitored by TLC and LC-MS .

Q. What purification techniques are recommended for isolating this compound?

Preparative HPLC (C18 column, acetonitrile/water gradient) or silica gel chromatography effectively removes unreacted boronic acid precursors and palladium residues. Post-purification, lyophilization or rotary evaporation under reduced pressure ensures solvent-free isolation .

Q. Which analytical methods validate the compound’s structural integrity?

High-resolution mass spectrometry (HRMS, ESI+) confirms molecular weight (±1 ppm). ¹H/¹³C NMR in DMSO-d₆ identifies characteristic peaks: δ ~7.8 ppm (aromatic protons adjacent to boron) and δ ~1.3 ppm (pinacol methyl groups). FT-IR detects B-O stretching (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can crystallography software resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction data refined via SHELXL (for small molecules) or OLEX2 (for visualization) can resolve bond-length discrepancies. For example, the B-O bond length typically ranges from 1.36–1.38 Å. Twinning or disorder requires TWIN/BASF commands in SHELX for accurate refinement .

Q. How can this compound be integrated into ROS-responsive drug delivery systems?

Conjugation of the boronate ester with proteins (e.g., RNase A) via 4-nitrophenyl carbonate linkers enables ROS-triggered release. Intracellular H₂O₂ cleaves the boronate ester, restoring protein activity. This approach exploits elevated ROS levels in cancer cells for targeted therapy .

Q. What is its potential in OLED material synthesis?

The boronate ester serves as a key intermediate for synthesizing electron donors like carbazole or phenoxazine derivatives. For example, Suzuki coupling with brominated acridine generates emissive layers with thermally activated delayed fluorescence (TADF), critical for high-efficiency OLEDs .

Q. How should researchers address stability issues during storage?

The compound is moisture-sensitive; store under argon at –20°C in amber vials. Degradation products (e.g., boronic acids) can be detected via ¹H NMR (broad peaks at δ ~6–7 ppm). Stabilize solutions with 1–5% DMSO to prevent hydrolysis .

Q. What strategies modify the benzamide substituents for functional diversification?

Electrophilic substitution (e.g., bromination at the 4-position) or coupling with sulfonamides (via EDCI/HOBt) introduces diverse functional groups. For instance, methanesulfonamide derivatives enhance solubility for biological assays .

Q. How can NMR discrepancies (e.g., unexpected splitting) be troubleshooted?

Impurities from incomplete coupling (e.g., residual pinacol) require re-purification. Tautomerism in the benzamide moiety may cause peak splitting; variable-temperature NMR (25–60°C) in DMSO-d₆ can resolve dynamic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.